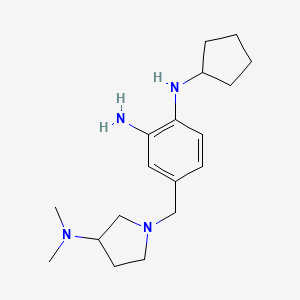
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dimethylamino group. The cyclopentyl group is then attached to the benzene ring through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5: Another benzene derivative with similar structural features.
Imidazole-containing compounds: Known for their antimicrobial potential and structural similarity.
Uniqueness
N1-Cyclopentyl-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)benzene-1,2-diamine stands out due to its unique combination of a cyclopentyl group, a dimethylamino group, and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1956310-48-7 |
|---|---|
Formule moléculaire |
C18H30N4 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-N-cyclopentyl-4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C18H30N4/c1-21(2)16-9-10-22(13-16)12-14-7-8-18(17(19)11-14)20-15-5-3-4-6-15/h7-8,11,15-16,20H,3-6,9-10,12-13,19H2,1-2H3 |
Clé InChI |
WCOFZFLQRCVIEH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCN(C1)CC2=CC(=C(C=C2)NC3CCCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


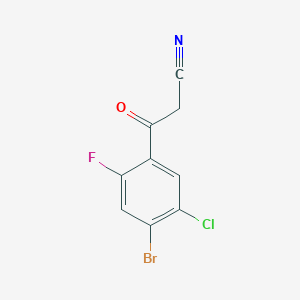
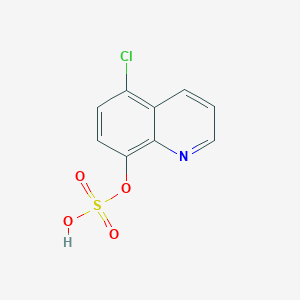

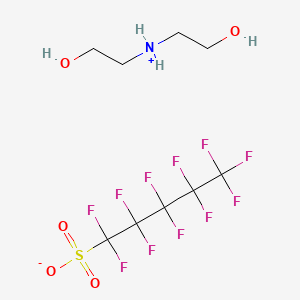
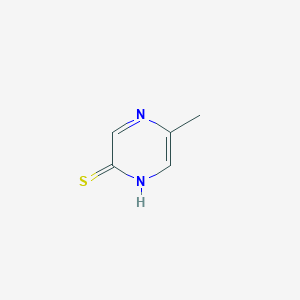



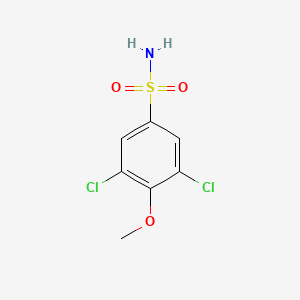
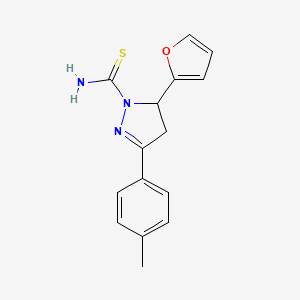
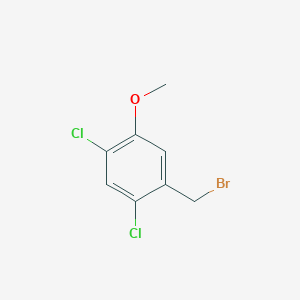
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)


